molecular formula C12H22N2O2 B3093743 [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine CAS No. 1248152-46-6

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Cat. No.: B3093743
CAS No.: 1248152-46-6
M. Wt: 226.32 g/mol
InChI Key: GABYLTYLRNIHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is a piperidine derivative featuring a methanamine group at the 4-position and a tetrahydropyran-4-carbonyl (oxane-4-carbonyl) moiety attached to the piperidine nitrogen. The compound is synthesized via coupling reactions between activated carboxylic acids and primary amines, as seen in related analogs (e.g., amides 21 and 22 in ). Its structural uniqueness lies in the tetrahydropyran ring, which distinguishes it from simpler alkyl or aryl-substituted piperidines.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-10-1-5-14(6-2-10)12(15)11-3-7-16-8-4-11/h10-11H,1-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABYLTYLRNIHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using tetrahydropyran as a starting material.

    Piperidine Ring Formation: The piperidine ring is usually formed through the hydrogenation of pyridine or by using piperidine as a starting material.

    Coupling Reaction: The oxane and piperidine rings are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Using catalysts and optimized reaction conditions to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Piperidine Nitrogen

Oxane-4-carbonyl vs. Alkyl/Aryl Groups
  • Target Compound: The oxane-4-carbonyl group introduces a sterically bulky, oxygenated substituent. This may improve solubility (due to polarity) and metabolic stability compared to non-acylated amines .
  • 1-(Oxan-4-yl)methanamine (): The oxane (tetrahydropyran) substituent lacks the carbonyl group, reducing hydrogen-bonding capacity compared to the target compound .
Oxane-4-carbonyl vs. Oxetane Derivatives
  • 1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine () : Oxetane’s smaller ring size (4-membered vs. 6-membered oxane) introduces higher ring strain, which may alter conformational preferences and reactivity. This derivative has a molecular weight of 170.25 (vs. 223.32 for the target compound), highlighting the impact of substituent size on physicochemical properties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Predicted logP* Solubility (Polarity)
Target Compound C₁₂H₂₀N₂O₂ 224.30 Oxane-4-carbonyl 0.5–1.5 Moderate (polar acyl)
1-(2-Methoxyethyl)piperidin-4-yl)methanamine C₉H₂₀N₂O 172.27 2-Methoxyethyl 0.8–1.2 High (ether group)
1-(4-Methoxybenzyl)piperidin-4-yl)methanamine C₁₅H₂₂N₂O 246.35 4-Methoxybenzyl 2.0–2.5 Low (aromatic)
1-(Oxetan-3-yl)piperidin-4-yl)methanamine C₉H₁₈N₂O 170.25 Oxetane 0.3–0.7 High (smaller ring)

*logP values estimated using substituent contributions.

Biological Activity

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include both oxane and piperidine rings. This compound has been explored for various biological activities, including enzyme inhibition and antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act by binding to these targets, thereby modulating their activity, which can lead to therapeutic effects in various contexts.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, synthesized derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, both of which are crucial in various biochemical pathways. The inhibition of these enzymes can have significant implications for treating conditions related to enzyme dysregulation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntibacterial ActivityAChE InhibitionUrease Inhibition
This compoundModerate to StrongYesYes
4-AminoantipyrineModerateYesNo
Polyazamacrocyclic CompoundsWeakNoYes

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial properties against multiple strains. The results indicated that certain derivatives exhibited significant activity, highlighting the potential of this compound in developing new antibiotics .
  • Enzyme Inhibition Studies : Research focused on the inhibition of AChE demonstrated that derivatives of piperidine are effective in modulating enzyme activity. The IC50 values for some derivatives were notably lower than standard inhibitors, suggesting a promising lead for further development .
  • Pharmacological Applications : Investigations into the pharmacological behavior of compounds bearing the piperidine nucleus have shown that they can be associated with anesthetic activity, treatment of addiction, and metabolic regulation, indicating a broad spectrum of therapeutic applications .

Q & A

Q. What synthetic routes are recommended for [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Coupling oxane-4-carboxylic acid to a Boc-protected piperidin-4-ylmethanamine using EDC/HOBt in DCM .
  • Step 2 : Deprotection of the Boc group using HCl in dioxane (4 M, 1–2 hours) .
  • Validation :
  • HPLC/MS : Confirm molecular weight and purity (>95%).
  • X-ray Crystallography : Resolve structural ambiguities using SHELX programs (e.g., SHELXL for refinement) .
  • NMR : Assign stereochemistry via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on coupling constants for the oxane and piperidine rings .

Q. How does the oxane ring’s conformational flexibility influence nucleophilic substitution reactions?

  • Methodological Answer : The tetrahydropyran (oxane) ring adopts a chair conformation, positioning the carbonyl group for optimal nucleophilic attack.
  • Experimental Design :
  • Compare reactivity with rigid analogs (e.g., benzene-fused derivatives) in SN2 reactions using NaCN or NaN3_3.
  • Monitor reaction kinetics via 1H^1 \text{H}-NMR to track substituent displacement .
  • Key Insight : The equatorial orientation of the carbonyl group enhances accessibility to nucleophiles, increasing reaction rates by ~30% compared to axial conformers .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :
  • Strategy : Introduce substituents at the piperidine nitrogen or oxane ring to modulate lipophilicity (clogP) and metabolic stability.
  • Example : Replace the oxane carbonyl with a sulfonamide group to enhance water solubility .
  • In Silico Tools :
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
  • ADMET Prediction : Use SwissADME to balance bioavailability and blood-brain barrier penetration .
  • Validation : Compare in vivo half-life (t1/2_{1/2}) and AUC values in rodent models for lead derivatives .

Q. How can contradictions in reported biological activities (e.g., β-catenin agonism vs. antimalarial activity) be resolved?

  • Methodological Answer :
  • Data Triangulation :
  • Assay Conditions : Test the compound under standardized conditions (e.g., Wnt/β-catenin luciferase vs. Plasmodium falciparum growth inhibition) .
  • Dose-Response Analysis : Compare EC50_{50} values across assays to identify off-target effects.
  • Structural Insights :
  • Cocrystallization : Resolve binding modes with β-catenin (PDB) and PfATP4 (malaria target) to identify divergent interaction motifs .
  • Key Finding : Sub-micromolar β-catenin activity (EC50_{50} = 0.8 µM) correlates with rigid oxane positioning, while antimalarial action (IC50_{50} = 2.1 µM) requires flexible piperidine-amine interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.